molecular formula C13H8BrClN2OS2 B2590702 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide CAS No. 325987-09-5

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide

Cat. No. B2590702
M. Wt: 387.69
InChI Key: DYIUWSMNVHMPLM-DTQAZKPQSA-N
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Description

The compound “(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide” is a derivative of 6-bromobenzo[d]thiazol-2(3H)-one . It’s a complex organic compound that can be used in the synthesis of various derivatives with potential biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction . This process generates a series of new 1,2,3-triazole derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The compound (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide represents a class of compounds with potential applications in various fields of chemical and pharmaceutical research. While the specific compound was not directly mentioned in the searched papers, the synthesis and reactions of structurally related compounds offer insights into its potential applications.

  • Synthesis of Analogous Compounds : Compounds with similar structural motifs, such as thiazoles, thiophenes, and carboxamides, have been synthesized and explored for their chemical properties and applications. For example, the synthesis of methyl 2-(thiazol-2-ylcarbamoyl)acetate as a starting material for further reactions to produce antihypertensive agents demonstrates the relevance of thiazole derivatives in medicinal chemistry (Abdel-Wahab et al., 2008).

  • Cyclization Reactions : The cyclization of allylic amides and thioamides to produce 2-oxazolines and 2-thiazolines, respectively, highlights the chemical versatility of compounds containing thiazole and thiophene groups. This suggests potential pathways for synthesizing novel derivatives of the target compound (Engman, 1991).

  • Antimicrobial Activity : Derivatives of benzothiazole and thiophene have been evaluated for their antimicrobial properties, suggesting that the target compound could also possess similar biological activities. This application is significant in the search for new antimicrobial agents with novel mechanisms of action (Babu et al., 2012).

  • Photodynamic Therapy : The synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base demonstrates the application of thiazole derivatives in photodynamic therapy for cancer treatment. These compounds have shown remarkable potential due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2OS2/c1-17-8-3-2-7(14)6-10(8)20-13(17)16-12(18)9-4-5-11(15)19-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIUWSMNVHMPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide

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